(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine
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Overview
Description
(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine is a compound that features a nitrophenyl group and a thiophene ring linked through a methylene bridge to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine typically involves the condensation of 4-nitrobenzaldehyde with thiophene-2-carbaldehyde in the presence of hydroxylamine hydrochloride. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of (E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with aromatic residues in proteins. The hydroxylamine moiety can form hydrogen bonds with active site residues, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group, used in various chemical syntheses.
Thiophene-2-carbaldehyde: A thiophene derivative used as a building block in organic synthesis.
Hydroxylamine: A versatile reagent used in the synthesis of oximes and hydroxamic acids.
Uniqueness
(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine is unique due to its combination of a nitrophenyl group and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C11H8N2O3S |
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Molecular Weight |
248.26 g/mol |
IUPAC Name |
(NZ)-N-[(4-nitrophenyl)-thiophen-2-ylmethylidene]hydroxylamine |
InChI |
InChI=1S/C11H8N2O3S/c14-12-11(10-2-1-7-17-10)8-3-5-9(6-4-8)13(15)16/h1-7,14H/b12-11- |
InChI Key |
QLVNSRHSACIMSV-QXMHVHEDSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=N\O)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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